Cas no 179003-08-8 (methyl 3-piperazin-1-ylbenzoate)

methyl 3-piperazin-1-ylbenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3-(1-piperazinyl)-, methyl ester

- Methyl 3-(1-piperazinyl)benzoate

- METHYL 3-(PIPERAZIN-1-YL)BENZOATE

- methyl 3-piperazin-1-ylbenzoate

- 3-piperazine-4-yl-benzoic acid methyl ester

- AG-E-29361

- CTK4D7142

- PubChem12237

- SBB068125

- SureCN2876503

- methyl3-(piperazin-1-yl)benzoatehydrochloride(WX160441)

- MFCD11110723

- AKOS005266732

- SYCUTYNFOZSYJF-UHFFFAOYSA-N

- BenzoylcholineBromide

- FT-0604286

- SCHEMBL2876503

- AM85634

- A3966

- 179003-08-8

- 3-piperazin-1-yl-benzoic acid methyl ester

- Methyl 3-(piperazin-1-YL)benzoate;3-piperazine-4-yl-benzoic acid methyl ester

- BCP32314

- EN300-1699135

- Benzoic acid, 3-(1-piperazinyl)-, methyl ester

- DTXSID30596587

-

- MDL: MFCD11110723

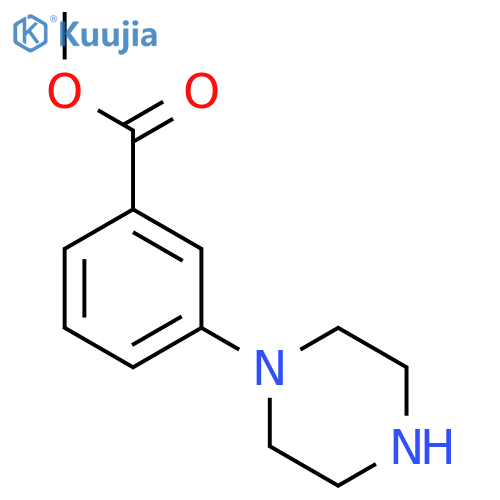

- インチ: InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3

- InChIKey: SYCUTYNFOZSYJF-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=CC=C1)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 220.12128

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- PSA: 41.57

methyl 3-piperazin-1-ylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A139003218-250mg |

Methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 95% | 250mg |

$482.57 | 2022-04-02 | |

| eNovation Chemicals LLC | K12348-3g |

METHYL 3-(PIPERAZIN-1-YL)BENZOATE |

179003-08-8 | >95% | 3g |

$1995 | 2023-09-04 | |

| Enamine | EN300-1699135-10.0g |

methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-1699135-0.05g |

methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1699135-10g |

methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 10g |

$4360.0 | 2023-09-20 | ||

| abcr | AB459716-100mg |

Methyl 3-(piperazin-1-yl)benzoate; . |

179003-08-8 | 100mg |

€788.00 | 2025-02-21 | ||

| Alichem | A139003218-1g |

Methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 95% | 1g |

$1,139.28 | 2022-04-02 | |

| Enamine | EN300-1699135-0.1g |

methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 0.1g |

$892.0 | 2023-09-20 | ||

| Enamine | EN300-1699135-0.5g |

methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1699135-1.0g |

methyl 3-(piperazin-1-yl)benzoate |

179003-08-8 | 1g |

$1014.0 | 2023-06-04 |

methyl 3-piperazin-1-ylbenzoate 関連文献

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

6. Book reviews

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

methyl 3-piperazin-1-ylbenzoateに関する追加情報

Research Update on Methyl 3-Piperazin-1-ylbenzoate (CAS: 179003-08-8) in Chemical Biology and Pharmaceutical Applications

Methyl 3-piperazin-1-ylbenzoate (CAS: 179003-08-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperazine and benzoate functional groups, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of methyl 3-piperazin-1-ylbenzoate make it a promising candidate for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology.

Recent research has focused on the synthesis and optimization of methyl 3-piperazin-1-ylbenzoate derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's role as a key intermediate in the development of serotonin receptor modulators. The study highlighted the compound's ability to improve binding affinity and selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects in CNS therapeutics.

In addition to its applications in CNS drug development, methyl 3-piperazin-1-ylbenzoate has shown promise in anticancer research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives that exhibited potent inhibitory activity against certain kinase enzymes involved in cancer cell proliferation. The researchers utilized molecular docking studies to elucidate the interactions between the compound and its target enzymes, providing valuable insights for further optimization.

The pharmacokinetic properties of methyl 3-piperazin-1-ylbenzoate have also been investigated in recent preclinical studies. Findings suggest that the compound exhibits favorable metabolic stability and bioavailability, making it a viable candidate for further development. However, challenges remain in optimizing its solubility and tissue penetration, which are critical for achieving therapeutic efficacy in vivo.

Future research directions for methyl 3-piperazin-1-ylbenzoate include exploring its potential in combination therapies and expanding its applications to other therapeutic areas. The compound's versatility as a building block for drug design underscores its importance in modern pharmaceutical research. Continued efforts to refine its chemical properties and biological activity will likely yield new opportunities for therapeutic innovation.

179003-08-8 (methyl 3-piperazin-1-ylbenzoate) 関連製品

- 163210-97-7(methyl 4-piperazin-1-ylbenzoate)

- 202262-40-6(Benzoicacid, 3-(1-piperazinyl)-, ethyl ester)

- 91563-80-3(Methyl 4-(diethylamino)benzoate)

- 354813-14-2(Methyl 4-(4-methylpiperazin-1-yl)benzoate)

- 80518-57-6(1-(4-Ethoxycarbonylphenyl)piperazine)

- 851079-03-3(2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide)

- 886499-40-7(2-Chloro-6-fluoro-3-methoxybenzoic acid)

- 1505074-45-2(2,4-Imidazolidinedione, 3-[4-(aminomethyl)phenyl]-)

- 2757951-20-3(1,4-Oxazepane-6-thiol)

- 897621-09-9(5-chloro-2-methoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide)